molecular formula C28H26N2O5 B2792084 ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate CAS No. 1114871-39-4

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate

Cat. No.: B2792084
CAS No.: 1114871-39-4
M. Wt: 470.525
InChI Key: GQARIJZFOATDBP-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring:

  • Position 2: A 4-methylphenyl group.
  • Position 4: A carbamoyl methoxy substituent [(2-methoxyphenyl)carbamoyl]methoxy.
  • Position 6: An ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-13-14-22-21(15-20)26(16-24(29-22)19-11-9-18(2)10-12-19)35-17-27(31)30-23-7-5-6-8-25(23)33-3/h5-16H,4,17H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQARIJZFOATDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, p-tolylquinoline, and ethyl chloroformate. The reaction conditions may involve:

    Step 1: Formation of the intermediate by reacting 2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine.

    Step 2: Coupling of the intermediate with p-tolylquinoline under reflux conditions in an appropriate solvent like dichloromethane.

    Step 3: Purification of the final product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their functions.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Induce apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and inferred biological implications:

Compound Name Position 2 Position 4 Position 6 Key Features Biological Activity (Inferred/Reported)
Target Compound 4-Methylphenyl Ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy} Ethyl carboxylate Carbamoyl linker enhances hydrogen bonding Potential P-gp inhibitor (structural analogy to )
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methyl carboxylate Methoxy Simpler ester; methoxy at C6 Confirmed P-gp inhibition
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate 4-Chlorophenyl 2-Oxoethyl (4-methoxyphenyl) Chloro Ketone-containing ester; halogen substituents Unknown activity; structural analog for solubility studies
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Phenyl Ethyl carboxylate Chloro (non-aromatic dihydroquinoline) Reduced aromaticity; altered pharmacokinetics Not reported; scaffold used in antimicrobial agents
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl Amino Amino group at C4; no ester Potential kinase modulation (amino groups common in kinase inhibitors)

Physicochemical Properties

  • Lipophilicity : The target compound’s carbamoyl methoxy and ethyl ester groups likely increase lipophilicity compared to methyl esters (e.g., 6a), enhancing membrane permeability .
  • Solubility: The 2-methoxyphenyl group may reduce aqueous solubility compared to amino-substituted analogs (e.g., 4k) .

Biological Activity

Ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves several steps:

  • Step 1: Reacting 2-methoxyaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Step 2: Coupling the intermediate with p-tolylquinoline under reflux conditions using a solvent such as dichloromethane.
  • Step 3: Purification through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds in the quinoline family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. A study demonstrated that similar quinoline derivatives showed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Analogous compounds have demonstrated efficacy against cancer cell lines, indicating that this compound may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes. This interaction may modulate their activity, leading to therapeutic effects against infections or tumors.

Case Study: Antimicrobial Efficacy

In a comparative study, several quinoline derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Study: Anticancer Activity

A recent investigation focused on the anticancer properties of various quinoline derivatives, including those structurally related to this compound. The study found that these compounds induced apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins, suggesting a potential pathway for therapeutic intervention .

4. Data Summary

PropertyFinding
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Mechanism of ActionInteraction with enzymes/receptors

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